Orilotimod
Overview
Description
Orilotimod is a small molecule immunomodulator that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that has been designed to activate the immune system by stimulating the production of cytokines and chemokines. Orilotimod has been shown to have a wide range of biological effects, including anti-tumor activity, anti-viral activity, and anti-inflammatory activity.
Mechanism Of Action
The mechanism of action of Orilotimod is not fully understood, but it is believed to involve the activation of the immune system. Orilotimod stimulates the production of cytokines and chemokines, which are molecules that help to regulate the immune response. These molecules can help to activate immune cells, such as T cells and natural killer cells, which can then target cancer cells or infected cells.
Biochemical And Physiological Effects
Orilotimod has a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which can help to activate immune cells. Orilotimod has also been shown to inhibit the production of prostaglandins, which are molecules that can contribute to inflammation. In addition, Orilotimod has been shown to decrease the production of reactive oxygen species, which can cause cellular damage.
Advantages And Limitations For Lab Experiments
One advantage of using Orilotimod in lab experiments is that it has been extensively studied and its effects are well-documented. Orilotimod is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Orilotimod in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on Orilotimod. One area of interest is in the development of Orilotimod-based therapies for cancer and viral infections. Another area of interest is in understanding the mechanism of action of Orilotimod, which could lead to the development of more effective immunomodulators. Additionally, there is interest in exploring the use of Orilotimod in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness.
Scientific Research Applications
Orilotimod has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. Orilotimod has also been shown to have anti-viral activity against a number of viruses, including hepatitis B and C, influenza, and HIV. In addition, Orilotimod has been shown to have anti-inflammatory activity, which may make it useful in the treatment of autoimmune diseases.
properties
IUPAC Name |
(2R)-2-amino-5-[[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-DGCLKSJQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181511 | |
Record name | Thymodepressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orilotimod | |
CAS RN |
186087-26-3, 270250-97-0 | |
Record name | Thymodepressin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186087-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orilotimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186087263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymodepressin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270250970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymodepressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORILOTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66Z43C5XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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